3-Methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)aniline
Overview
Description
3-Methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)aniline is an organic compound with a complex structure that includes a methoxy group, a pyrrolidine ring, and an aniline moiety
Mechanism of Action
- Pyrrolidine derivatives often interact with receptors, enzymes, or transporters. For instance, they may modulate neurotransmitter systems, ion channels, or kinases .
Target of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)aniline typically involves the reaction of 3-methoxy-4-hydroxyaniline with 2-(pyrrolidin-1-yl)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Electrophiles like bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde or 3-methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)benzoic acid.
Reduction: Formation of this compound from its nitro precursor.
Substitution: Formation of various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
3-Methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-(2-(morpholine-1-yl)ethoxy)aniline
- 3-Methoxy-4-(2-(piperidine-1-yl)ethoxy)aniline
Uniqueness
3-Methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)aniline is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to its analogs with different heterocyclic rings. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
3-methoxy-4-(2-pyrrolidin-1-ylethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-16-13-10-11(14)4-5-12(13)17-9-8-15-6-2-3-7-15/h4-5,10H,2-3,6-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPMITJBSXBGOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OCCN2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471397 | |
Record name | 3-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394248-90-9 | |
Record name | 3-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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